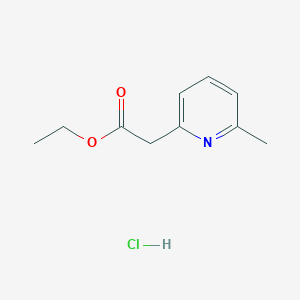

6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride

説明

6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride is a pyridine-derived compound featuring an ethyl ester group and a hydrochloride salt. Pyridine-based esters with hydrochloride groups are commonly used in coupling reactions, chiral ligand synthesis, or as precursors for bioactive molecules .

特性

分子式 |

C10H14ClNO2 |

|---|---|

分子量 |

215.67 g/mol |

IUPAC名 |

ethyl 2-(6-methylpyridin-2-yl)acetate;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)7-9-6-4-5-8(2)11-9;/h4-6H,3,7H2,1-2H3;1H |

InChIキー |

VPTCMBGKZXFVFB-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC1=CC=CC(=N1)C.Cl |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

The most direct method involves refluxing 6-methyl-2-pyridineacetic acid with ethanol in the presence of concentrated sulfuric acid. The acid catalyst facilitates nucleophilic acyl substitution, converting the carboxylic acid to its ethyl ester. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Typical Protocol :

- Reactants : 6-Methyl-2-pyridineacetic acid (1 eq.), ethanol (excess), sulfuric acid (0.5 eq.).

- Conditions : Reflux at 78°C for 22 hours.

- Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and concentration.

- Hydrochloride Formation : The crude ester is dissolved in anhydrous ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Optimization Strategies

- Catalyst Loading : Increasing sulfuric acid to 1.2 eq. improves esterification efficiency but risks side reactions like dehydration.

- Solvent Choice : Ethanol serves as both solvent and reactant, minimizing byproducts. Alternatives like methanol produce methyl esters but require longer reaction times.

p-Toluenesulfonic Acid-Mediated Esterification

Method Overview

p-Toluenesulfonic acid (PTSA) offers a milder alternative to sulfuric acid, particularly for acid-sensitive substrates. This method, adapted from brominated pyridine ester synthesis, involves:

Procedure :

- Reactants : 6-Methyl-2-pyridineacetic acid (1 eq.), ethanol (5 eq.), PTSA (0.15 eq.).

- Conditions : Reflux at 80°C for 8–12 hours.

- Workup : Rotary evaporation, recrystallization from ethanol/water.

Advantages :

Industrial-Scale Synthesis via Nitric Acid Oxidation

Oxidation-Esterification Cascade

This two-step method, adapted from nicotinic acid ester production, involves:

Step 1: Oxidation of 2-Methyl-5-ethylpyridine

- Reactants : 2-Methyl-5-ethylpyridine (1 eq.), nitric acid (70–100%, 6–15 eq.).

- Conditions : 250–325°C under 200–465 psig pressure for 30–60 minutes.

- Product : 6-Methylnicotinic acid.

Step 2: Esterification and Salt Formation

Industrial Advantages

- Scalability : Continuous flow reactors enable high-throughput production.

- Byproduct Management : Isocinchomeronic acid diester (3–5% yield) is separated via fractional distillation.

Comparative Analysis of Methods

Critical Considerations in Hydrochloride Salt Formation

Salt Precipitation Techniques

化学反応の分析

科学研究の応用

6-メチル-2-ピリジン酢酸エチルエステル塩酸塩は、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: この化合物は、生物活性分子との構造的類似性のために、酵素阻害や受容体結合を含む研究に使用できます。

産業: この化合物は、特殊化学品の製造およびさまざまな産業プロセスにおける試薬として使用されます。

科学的研究の応用

The biological activity of 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride has been investigated in several studies. The compound exhibits various pharmacological effects, which are summarized below:

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated the antimicrobial properties of 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent. -

Anti-inflammatory Properties :

In vitro assays using human cell lines showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha). This suggests a mechanism by which the compound could be utilized in managing inflammatory conditions.

Pharmacological Applications

The unique structure of 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride allows for exploration in drug development. Its potential applications include:

- Antimicrobial Agents : Due to its efficacy against various pathogens, it may serve as a lead compound for developing new antibiotics.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.

- Cancer Therapeutics : Research indicates its potential role in inhibiting cell proliferation, making it a subject of interest in cancer therapy.

作用機序

類似の化合物との比較

類似の化合物

6-メチル-2-ピリジン酢酸: エステルの母体酸形態。

2-ピリジン酢酸エチルエステル: ピリジン環にメチル基がない類似のエステル。

6-メチル-2-ピリジン酢酸メチルエステル: エチル基の代わりにメチル基がある類似のエステル。

独自性

6-メチル-2-ピリジン酢酸エチルエステル塩酸塩は、ピリジン環にメチル基とエチルエステル基の両方が存在するなどの特定の構造的特徴により、独自性を備えています。

類似化合物との比較

Structural Comparison

The compound’s key structural elements—a pyridine ring, ethyl ester, and hydrochloride—distinguish it from related derivatives. Below is a comparative analysis:

Key Observations :

- Aromatic vs. Aliphatic Rings : Pyridine (aromatic, polar) vs. piperidine/pyrrolidine (aliphatic, basic). Pyridine derivatives often exhibit enhanced stability in acidic conditions.

- Ester Group : Ethyl esters (e.g., ) generally have slower hydrolysis rates than methyl esters (), influencing their utility in prolonged reactions.

- Hydrochloride Salt : Improves crystallinity and solubility in polar solvents, critical for purification and reaction efficiency .

Analytical and Application Profiles

Critical Findings :

- Pharmaceutical Relevance : Pyridine and piperidine esters with hydrochloride groups are recurrent in patent literature (Evidences 5, 6), underscoring their role in drug discovery.

- Industrial Use : Simpler ethyl esters (e.g., propionic acid ethyl ester in ) are employed in energy storage, whereas complex pyridine esters target niche synthetic applications .

生物活性

6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride (also known as 6-Methyl-2-pyridineacetic acid ethyl ester HCl) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C9H12ClNO2

- Molecular Weight: 201.65 g/mol

- CAS Number: 654667-20-6

- IUPAC Name: 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride

Pharmacological Effects

Research indicates that 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride exhibits several pharmacological effects, including:

- Anti-inflammatory Activity: Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Analgesic Properties: The compound has been evaluated for pain relief in various animal models, demonstrating significant analgesic effects comparable to established analgesics.

- Neuroprotective Effects: Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

The biological activity of 6-Methyl-2-pyridineacetic acid ethyl ester hydrochloride is thought to involve several mechanisms:

- Receptor Interaction: The compound may interact with specific receptors involved in pain and inflammation pathways.

- Enzymatic Inhibition: It has been suggested that this compound inhibits enzymes associated with the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Oxidative Stress Modulation: By reducing oxidative stress markers, it may contribute to cellular protection mechanisms.

Case Studies and Experimental Data

- In Vitro Studies:

- Animal Models:

- Neuroprotection:

Comparative Analysis

| Property | 6-Methyl-2-Pyridineacetic Acid Ethyl Ester HCl | Other Similar Compounds |

|---|---|---|

| Anti-inflammatory Effect | Significant reduction in cytokine production | Varies by compound |

| Analgesic Effect | Comparable to standard analgesics | Varies by compound |

| Neuroprotective Potential | Protects against oxidative stress | Limited data available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。